Methyl 3-bromo-2-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring bromine, methyl, and nitro functional groups
Mechanism of Action
Target of Action
Methyl 3-bromo-2-methyl-5-nitrobenzoate is a chemical compound with a specific molecular structure .
Mode of Action
It’s known that the nitro group in the compound can undergo various reactions, such as reduction to an amine group .
Biochemical Pathways
It’s known that nitro compounds can participate in various biochemical reactions .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate typically involves a multi-step process:
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol (CH3OH) and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-2-methyl-5-nitrobenzoate.
Oxidation: Methyl 3-bromo-2-carboxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 3-bromo-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 2-bromo-3-methyl-5-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-5-nitrobenzoate
Comparison: Methyl 3-bromo-2-methyl-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. For example, the presence of the methyl group at the 2-position can affect the compound’s steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
methyl 3-bromo-2-methyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYSOGYKNCNXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619889 | |
Record name | Methyl 3-bromo-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-05-1 | |
Record name | Methyl 3-bromo-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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